molecular formula C30H21N B8205754 9-[4-(4-phenylphenyl)phenyl]carbazole

9-[4-(4-phenylphenyl)phenyl]carbazole

Cat. No.: B8205754
M. Wt: 395.5 g/mol
InChI Key: VAUKVPBLTTUDAS-UHFFFAOYSA-N
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Description

9-[4-(4-phenylphenyl)phenyl]carbazole is an organic compound with the molecular formula C24H17N. It is known for its excellent thermal stability and electronic properties, making it a valuable material in various scientific and industrial applications. This compound is particularly noted for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient electron transport capabilities .

Preparation Methods

The synthesis of 9-[4-(4-phenylphenyl)phenyl]carbazole can be achieved through several methods:

    Palladium-Catalyzed Coupling Reaction: One common method involves the palladium-catalyzed coupling of carbazole with 4-bromobiphenyl.

    Iodine-Catalyzed Coupling Reaction: Another method involves the use of iodine as a catalyst to couple carbazole with 4-iodobiphenyl.

Mechanism of Action

The mechanism of action of 9-[4-(4-phenylphenyl)phenyl]carbazole in optoelectronic devices involves its ability to transport electrons efficiently. The compound’s molecular structure allows for the delocalization of electrons across the conjugated system, facilitating electron mobility. This property is crucial for the performance of OLEDs and other electronic devices, as it enhances charge carrier injection and transport .

Properties

IUPAC Name

9-[4-(4-phenylphenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)25-18-20-26(21-19-25)31-29-12-6-4-10-27(29)28-11-5-7-13-30(28)31/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKVPBLTTUDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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